7-(2-ethoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione
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Overview
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids, energy molecules such as ATP and GTP, signaling molecules, and coenzymes .
Molecular Structure Analysis
The compound contains a purine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. It also has a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions. The specific reactions that this compound can undergo would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its degree of solubility, its melting and boiling points, and its stability under various conditions .Scientific Research Applications
Synthesis and Cardiovascular Activity
Research has explored the synthesis of compounds with structures related to 7-(2-ethoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione, demonstrating significant prophylactic antiarrhythmic activity and hypotensive effects. One study synthesized and tested derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity, finding compounds with strong antiarrhythmic activity and weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antituberculosis Agents
Another research avenue involves designing purine linked piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. These compounds target the MurB enzyme to disrupt the biosynthesis of the peptidoglycan, demonstrating significant antiproliferative effects and greater potencies relative to current drugs like Ethambutol. This provides a foundation for developing preclinical agents against tuberculosis (Konduri et al., 2020).
Neuropharmacological Potential
Compounds with the purine-piperazine structure have been evaluated for their neuropharmacological potential, specifically as ligands for serotonin and dopamine receptors. These studies have identified compounds with potential psychotropic activity, highlighting their utility in designing new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from structures similar to this compound has also shown promise in anti-inflammatory and analgesic applications. One study synthesized derivatives displaying significant COX-2 selectivity and analgesic and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antiasthmatic Activity
The development of xanthene derivatives for antiasthmatic activity includes synthesizing compounds based on the purine-piperazine framework, showing significant vasodilator activity. This indicates their potential as Phosphodiesterase 3 inhibitors, a current area of interest for anti-asthmatic agent development (Bhatia et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-3-32-17-16-29-19-20(26(2)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-10H,3,11-17H2,1-2H3,(H,25,30,31)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKNTBCAQQCWNA-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC=CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)C/C=C\C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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